molecular formula C13H16ClN B10784284 Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride

Cat. No.: B10784284
M. Wt: 221.72 g/mol
InChI Key: FTKXWCQSVJPWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a tricyclic framework with multiple double bonds and an amine group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . This reaction forms the tricyclic core structure, which is then further modified to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while reduction can produce saturated tricyclic amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain . The compound’s tricyclic structure allows it to fit into enzyme active sites, blocking their activity and preventing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride is unique due to its specific tricyclic framework and the presence of an amine group. This combination of structural features contributes to its distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10;/h1-6,10-11,13H,7-8,14H2;1H

InChI Key

FTKXWCQSVJPWPZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=CC=CC=C3C1C=CC2N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.